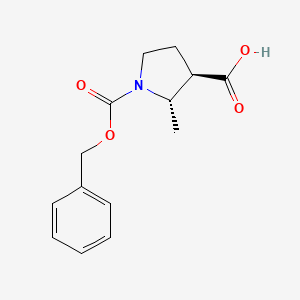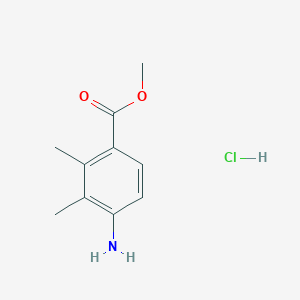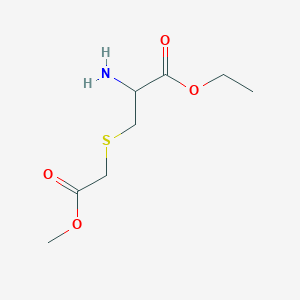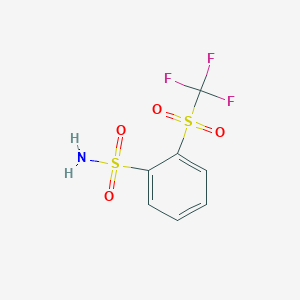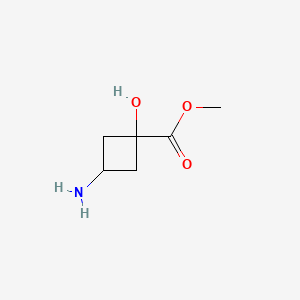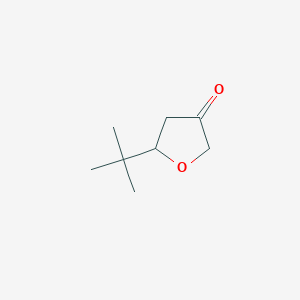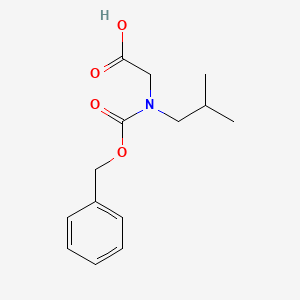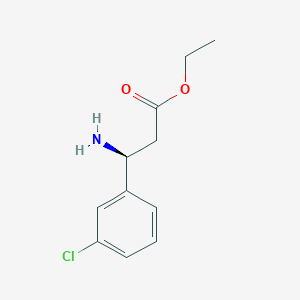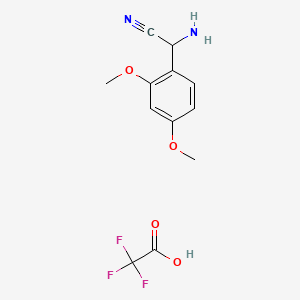
2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile,trifluoroaceticacid is a chemical compound with a complex structure that includes an amino group, a dimethoxyphenyl group, and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile,trifluoroaceticacid typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine and acetonitrile under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and environmental impact. The use of advanced automation and process control technologies ensures consistent product quality and safety.
化学反応の分析
Types of Reactions
2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile,trifluoroaceticacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The amino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile,trifluoroaceticacid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile,trifluoroaceticacid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact mechanism depends on the context in which the compound is used and the specific targets involved.
類似化合物との比較
Similar Compounds
Similar compounds to 2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile,trifluoroaceticacid include:
- 2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride
- 2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile sulfate
- 2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile phosphate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its unique chemical properties. This makes it particularly valuable in certain research applications where other compounds may not be as effective or versatile.
特性
分子式 |
C12H13F3N2O4 |
|---|---|
分子量 |
306.24 g/mol |
IUPAC名 |
2-amino-2-(2,4-dimethoxyphenyl)acetonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H12N2O2.C2HF3O2/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2;3-2(4,5)1(6)7/h3-5,9H,12H2,1-2H3;(H,6,7) |
InChIキー |
VRTJWKZMTLEUSP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(C#N)N)OC.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13511515.png)
![9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine](/img/structure/B13511522.png)
![6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one](/img/structure/B13511526.png)

